molecular formula C9H14F6O3S B14249389 Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester CAS No. 185424-25-3

Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester

Cat. No.: B14249389
CAS No.: 185424-25-3
M. Wt: 316.26 g/mol
InChI Key: MOPQADBHDPUSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability.

Preparation Methods

The synthesis of methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester typically involves the reaction of methanesulfonic acid with 1-(trifluoromethyl)heptanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, often resulting in the formation of new compounds with modified properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with specific sites, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and applications. The presence of different substituents can significantly influence their reactivity, stability, and suitability for various applications.

Properties

CAS No.

185424-25-3

Molecular Formula

C9H14F6O3S

Molecular Weight

316.26 g/mol

IUPAC Name

1,1,1-trifluorooctan-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C9H14F6O3S/c1-2-3-4-5-6-7(8(10,11)12)18-19(16,17)9(13,14)15/h7H,2-6H2,1H3

InChI Key

MOPQADBHDPUSHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.